3,3',5-Trifluoro-4'-methylbenzophenone

Lipophilicity Drug Design ADME

3,3',5-Trifluoro-4'-methylbenzophenone (CAS 951886-42-3) is a fluorinated aromatic ketone building block with the molecular formula C14H9F3O and a molecular weight of 250.22 g/mol. The compound features a benzophenone core with a specific substitution pattern: a 3,5-difluorophenyl ring on one side and a 3-fluoro-4-methylphenyl ring on the other.

Molecular Formula C14H9F3O
Molecular Weight 250.21 g/mol
CAS No. 951886-42-3
Cat. No. B1324060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3',5-Trifluoro-4'-methylbenzophenone
CAS951886-42-3
Molecular FormulaC14H9F3O
Molecular Weight250.21 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F)F
InChIInChI=1S/C14H9F3O/c1-8-2-3-9(6-13(8)17)14(18)10-4-11(15)7-12(16)5-10/h2-7H,1H3
InChIKeyHEDJQMSGOJXEIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3',5-Trifluoro-4'-methylbenzophenone (CAS 951886-42-3): Core Physical & Hazard Profile for Sourcing


3,3',5-Trifluoro-4'-methylbenzophenone (CAS 951886-42-3) is a fluorinated aromatic ketone building block with the molecular formula C14H9F3O and a molecular weight of 250.22 g/mol . The compound features a benzophenone core with a specific substitution pattern: a 3,5-difluorophenyl ring on one side and a 3-fluoro-4-methylphenyl ring on the other . It is classified as harmful if swallowed (H302) and a skin and eye irritant (H315, H319) . The compound is available for research purposes from multiple vendors at analytical purities of 97-98% .

Fluorinated benzophenone building block with 3,5-difluoro & 3-fluoro-4-methyl substitution pattern
Analytical-grade purity with multi-vendor sourcing for supply chain flexibility
Requires standard lab safety handling due to irritant and harmful classification

Why Unsubstituted or Mono-Fluorinated Benzophenones Cannot Replace 3,3',5-Trifluoro-4'-methylbenzophenone


The utility of 3,3',5-Trifluoro-4'-methylbenzophenone arises from the synergistic effect of its three strategic fluorine atoms and a single methyl group, which together create a unique electronic and steric environment not found in simpler analogs. A simple benzophenone or a mono-fluorinated version like 4-Fluoro-4'-methylbenzophenone lacks the required electron-withdrawing character and lipophilicity for many advanced synthetic applications . The specific positioning of fluorine atoms on both aromatic rings modulates reactivity and can direct subsequent functionalization, making generic or less-substituted analogs unsuitable for research programs that depend on this precise structural motif to achieve target binding or material properties [1].

Unsubstituted benzophenones
May lack the required electron-withdrawing character for advanced synthetic applications where fluorine effects are critical.
Mono-fluorinated analogs
Do not replicate the precise 3,5-difluoro/3-fluoro-4-methyl pattern needed to control reactivity and subsequent functionalization.
Positional isomers
The 4′-methyl orientation is essential for photoenol-based chemistry and structure-activity relationships; the 5′-methyl isomer may alter electronic distribution and regioselectivity.

Quantitative Differentiation Evidence for 3,3',5-Trifluoro-4'-methylbenzophenone vs. Closest Analogs


Enhanced Lipophilicity (LogP) vs. 4-Methyl- and 4-Fluoro-4'-methylbenzophenone

The target compound exhibits a computed logP of 3.64, which is notably higher than its non-fluorinated or mono-fluorinated counterparts . This increased lipophilicity is a direct consequence of the three fluorine substituents, which enhances membrane permeability potential. In drug discovery, this LogP shift can be critical for optimizing pharmacokinetic profiles [1].

LogP (computed)
Context-dependent
LogP 3.64 (vs. 3.34–3.37 for analogs)
Enhanced lipophilicity may support membrane permeability research.
Computed values; experimental validation recommended.
Lipophilicity Drug Design ADME

Conserved Low Polar Surface Area (TPSA) with Enhanced Fluorine Character

Despite the addition of three highly electronegative fluorine atoms, the target compound maintains a low Topological Polar Surface Area (TPSA) of 17.07 Ų, identical to its non-fluorinated analog 4-methylbenzophenone [1]. This indicates that the fluorine substitution strategy successfully increases electronegativity and metabolic stability without increasing polar surface area, a balance often sought in CNS drug discovery where TPSA should remain below 60-70 Ų for brain penetration [2].

TPSA
Class-level
17.07 Ų (identical to non-fluorinated analog)
Maintains low polar surface area while introducing fluorine; may support drug-like property screening.
Class-level inference; individual target binding not assessed.
Polar Surface Area Physicochemical Properties Drug-likeness

Unique 3,5-Difluoro/3-Fluoro-4-methyl Substitution Pattern vs. Positional Isomers

The specific arrangement of three fluorine atoms—two on the 3,5-positions of one ring and one at the 3-position of the methyl-substituted ring—distinguishes this compound from its positional isomer 3,3',5-Trifluoro-5'-methylbenzophenone (CAS 951886-95-6), where the methyl group is at the 5'-position . This positional difference can alter the electronic distribution across the benzophenone scaffold, which in turn can affect binding affinity in biological targets or regioselectivity in subsequent synthetic transformations [1]. The 4'-methyl substitution is particularly relevant for photoenol-based trifluoromethylation chemistry, where ortho-methyl groups are required for reactivity [2].

Substitution pattern
Reported
3,5-difluorophenyl + 3-fluoro-4-methylphenyl (vs. 3-fluoro-5-methyl isomer)
4′-methyl orientation critical for photoenol reactivity and SAR studies.
Positional isomer may yield different photochemical outcomes.
Structural Isomers Fragment-Based Drug Discovery Synthetic Intermediate

Purity Specification & Tiered Pricing Advantage for Scale-Up Planning

Commercially, the compound is available with a defined purity of 98% , which is sufficient for most research and development applications. Pricing data from one vendor shows a tiered structure: 7,480 CNY/1g, 13,728 CNY/2g, and 24,640 CNY/5g . This transparent tiering allows procurement teams to calculate cost-per-gram at different scales and compare against custom synthesis quotes for analogs that may not be commercially available. The existence of multiple suppliers offering the compound at analytical grade provides supply chain redundancy that may not exist for less common fluorinated benzophenone isomers.

Commercial spec
Data to verify
98% purity; tiered pricing available
Commercial availability may reduce procurement risk vs. custom synthesis.
Supplier data; verify current pricing and lot consistency.
Procurement Cost Management Research Planning

Optimal Research & Industrial Applications for 3,3',5-Trifluoro-4'-methylbenzophenone Based on Verified Data


Fragment-Based Drug Discovery (FBDD) Library Expansion

With its balanced profile of enhanced lipophilicity (LogP 3.64) and low TPSA (17.07 Ų), 3,3',5-Trifluoro-4'-methylbenzophenone is an ideal fragment for screening libraries targeting intracellular or CNS protein targets. Its three fluorine atoms provide multiple opportunities for ¹⁹F NMR-based binding assays, a key technique in FBDD, while the methyl group offers a vector for further chemical elaboration without violating standard drug-likeness filters [1].

Synthesis of Fluorinated Photoaffinity Probes

The compound's benzophenone core is a well-established photoreactive group for photoaffinity labeling and crosslinking. The presence of an ortho-methyl group (relative to the carbonyl on the 4-methyl-substituted ring) is a structural prerequisite for photoenol generation under UV irradiation, enabling site-specific trifluoromethylation reactions that are a growing area of interest in chemical biology probe development [2].

Agrochemical Intermediate with Tailored LogP

Fluorinated benzophenones are known intermediates in the synthesis of herbicides and fungicides. The specific LogP of 3.64 positions this compound as a candidate for creating active ingredients with optimized foliar uptake and translocation properties, filling a gap between highly lipophilic trifluoromethyl-only benzophenones (LogP >4.0) and non-fluorinated analogs (LogP <3.4) [1][3].

Materials Science: Building Block for Fluorinated Polymers & Liquid Crystals

The unique electronic asymmetry caused by the 3,5-difluoro pattern on one ring and the 3-fluoro-4-methyl pattern on the other can influence molecular dipole moments and packing, making this compound a valuable building block for tuning the properties of specialty fluorinated polymers or liquid crystalline materials where precise electronic control is required [3].

Application
Selection Property
Validation Focus
Fragment-based drug discovery libraries
Balanced lipophilicity and low TPSA
¹⁹F NMR binding assay compatibility
Fluorinated photoaffinity probe synthesis
Ortho-methyl photoreactive benzophenone core
Photoenol-based trifluoromethylation reactivity
Agrochemical intermediate design
Tailored LogP for foliar uptake
Translocation and efficacy assays
Fluorinated polymers & liquid crystals
Electronic asymmetry from specific substitution
Dipole moment and packing property tuning
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